2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound with the molecular formula C10H14BFO2S . It is a versatile material utilized in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BFO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 . This indicates that the compound has a boron atom connected to a fluorothiophene ring and a tetramethyl dioxaborolane group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.1 g/mol . It is a powder and is stored at temperatures below -10 degrees Celsius .Mechanism of Action
Target of Action
It is known that this compound is a boron reagent used in suzuki–miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling process, the compound acts as an organoboron reagent . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The compound rapidly transmetalates with palladium (II) complexes .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Some properties related to its absorption, distribution, metabolism, and excretion (adme) have been reported . It has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low .
Result of Action
The result of the action of 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, it is recommended to store the compound in a freezer, under -20°C . The compound is also sensitive to the presence of a catalyst, such as palladium, which is necessary for the Suzuki–Miyaura coupling reaction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom in the dioxaborolane group transfers an organic group to the palladium center . This interaction is crucial for the formation of complex organic molecules, which are often used in pharmaceuticals and materials science.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the Suzuki-Miyaura coupling mechanism. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center . This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of a new carbon-carbon bond. The fluorinated thiophene ring enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXPGYRFFOCAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253586-81-0 | |
Record name | 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.